(3,4,5-triacetyloxy-6-cyano-6-fluorooxan-2-yl)methyl acetate
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Overview
Description
(3,4,5-triacetyloxy-6-cyano-6-fluorooxan-2-yl)methyl acetate is a complex organic compound with significant potential in various scientific fields It is characterized by its unique structure, which includes multiple acetoxy groups, a cyano group, and a fluoro group attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 2,3,4,6-tetra-O-acetyl-1-deoxy-1-fluoro-α-D-galactopyranosyl cyanide as a starting material. This compound undergoes a series of acetylation reactions under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the fluoro and cyano groups while achieving complete acetylation of the hydroxyl groups on the oxane ring.
Chemical Reactions Analysis
Types of Reactions
(3,4,5-triacetyloxy-6-cyano-6-fluorooxan-2-yl)methyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the cyano group or to convert it into other functional groups.
Substitution: The acetoxy groups can be substituted with other groups, such as hydroxyl or alkoxy groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various esters or ethers.
Scientific Research Applications
Chemistry
In chemistry, (3,4,5-triacetyloxy-6-cyano-6-fluorooxan-2-yl)methyl acetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme activity and metabolic pathways. Its fluoro and cyano groups can serve as markers for tracking biochemical reactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with biological targets, such as enzymes and receptors, makes it a promising compound for the development of new therapeutics.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (3,4,5-triacetyloxy-6-cyano-6-fluorooxan-2-yl)methyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoro group can enhance binding affinity to these targets, while the cyano group can participate in hydrogen bonding and other interactions. The acetoxy groups can be hydrolyzed to release active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3,4,6-Tetra-O-acetyl-1-deoxy-1-fluoro-α-D-galactopyranosyl cyanide: This compound is similar in structure and is used as a precursor in the synthesis of (3,4,5-triacetyloxy-6-cyano-6-fluorooxan-2-yl)methyl acetate.
1,2,3,4-Tetra-O-acetyl-6-deoxy-6-fluoro-D-glucopyranose: Another related compound with similar functional groups and applications.
Uniqueness
What sets this compound apart is its combination of acetoxy, cyano, and fluoro groups on an oxane ring. This unique structure provides a versatile platform for chemical modifications and enhances its potential in various scientific and industrial applications.
Properties
IUPAC Name |
(3,4,5-triacetyloxy-6-cyano-6-fluorooxan-2-yl)methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO9/c1-7(18)22-5-11-12(23-8(2)19)13(24-9(3)20)14(25-10(4)21)15(16,6-17)26-11/h11-14H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KECVBZMPOOTOSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)(C#N)F)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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